3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis. The presence of amino, pyridinyl, and carboxamide groups further enhances its reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, pyridinyl, and carboxamide groups.
Formation of Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under basic conditions.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Functionalization with 3,5-Dimethoxybenzyl and 4-Pyridinyl Groups: These groups can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids, halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)pyridine-2-carboxamide
- 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[3,2-b]pyridine-2-carboxamide
- 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-c]pyridine-2-carboxamide
Uniqueness
Compared to these similar compounds, 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific structural configuration, which may confer unique reactivity and biological activity. This uniqueness can be attributed to the positioning of functional groups and the overall molecular geometry, which influence its interaction with molecular targets and its behavior in chemical reactions.
Properties
IUPAC Name |
3-amino-N-[(3,5-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-15-9-13(10-16(11-15)29-2)12-25-21(27)20-19(23)17-3-4-18(26-22(17)30-20)14-5-7-24-8-6-14/h3-11H,12,23H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHCXOAWRHYRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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